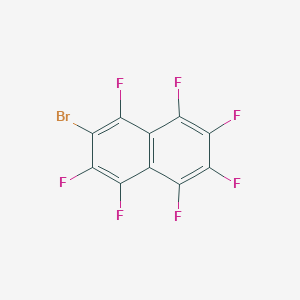

2-Bromoheptafluoronaphthalene

Vue d'ensemble

Description

2-Bromoheptafluoronaphthalene is a chemical compound that is used as a reactant for the preparation of fluorine-containing diethynyl aryl derivatives. These derivatives are used in n-channel organic field-effect transistors .

Molecular Structure Analysis

The molecular formula of 2-Bromoheptafluoronaphthalene is C10BrF7. The InChI code is 1S/C10BrF7/c11-3-4(12)1-2(5(13)8(3)16)7(15)10(18)9(17)6(1)14 . The molecular weight is 333 g/mol .

Physical And Chemical Properties Analysis

2-Bromoheptafluoronaphthalene is a solid at room temperature. It has a boiling point of 69-71 degrees Celsius .

Applications De Recherche Scientifique

Organic Synthesis

2-Bromoheptafluoronaphthalene (2-BHFN) is a valuable compound in organic synthesis . The bromine atom in 2-BHFN might be susceptible to nucleophilic substitution reactions, where it is replaced by another functional group under specific conditions. This makes it a versatile building block for the synthesis of a variety of complex organic molecules .

Medicinal Chemistry

In the field of medicinal chemistry, 2-BHFN holds potential as a precursor for the synthesis of various pharmaceutical compounds. The unique electronic characteristics granted by the presence of both bromine and fluorine atoms make it a valuable compound for the synthesis of molecules with specific biological activities.

Material Science

2-BHFN is also significant in material science. Its unique properties, such as enhanced lipophilicity and increased stability due to the strong carbon-fluorine bonds, make it a potential building block for the synthesis of semiconducting materials. These materials could have a wide range of applications, from electronics to energy storage.

Fluorophores

The incorporation of fluorine atoms into aromatic molecules like 2-BHFN can enhance their properties as fluorophores. Fluorophores are light-emitting molecules used in various applications, such as fluorescence microscopy, flow cytometry, and fluorescent probes for biological imaging.

Environmental Persistence

As a perfluorinated compound, 2-BHFN is resistant to degradation, which raises concerns about its environmental persistence. This property could be leveraged in applications that require durable materials, but it also poses challenges for environmental management.

Bioaccumulation

Perfluorinated compounds like 2-BHFN can potentially bioaccumulate in organisms. While this property raises concerns about the environmental and health impacts of these compounds, it could also be exploited in applications that require the accumulation of specific compounds in biological systems.

Propriétés

IUPAC Name |

2-bromo-1,3,4,5,6,7,8-heptafluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10BrF7/c11-3-4(12)1-2(5(13)8(3)16)7(15)10(18)9(17)6(1)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTDLHCXDWASRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10BrF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465603 | |

| Record name | 2-Bromoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoheptafluoronaphthalene | |

CAS RN |

27041-17-4 | |

| Record name | 2-Bromoheptafluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key chemical transformation observed when 2-bromoheptafluoronaphthalene reacts with antimony pentafluoride?

A1: The research paper focuses on the reaction of 2-bromoheptafluoronaphthalene with antimony pentafluoride, specifically highlighting a ring contraction. [] This suggests that the reaction leads to a product with a smaller ring structure compared to the starting material.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)

![(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine](/img/structure/B1279374.png)

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)